molecular formula C13H13BrN2 B6202267 N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine CAS No. 857440-20-1

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

Cat. No.: B6202267
CAS No.: 857440-20-1
M. Wt: 277.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine is an organic compound that features a bromophenyl group and a methyl group attached to a benzene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of 4-bromoaniline with N-methyl-1,4-phenylenediamine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-methylbenzene-1,2-diamine
  • N-(4-bromophenyl)-N-methylbenzene-1,3-diamine
  • N-(4-bromophenyl)-N-methylbenzene-1,4-diamine

Uniqueness

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the methyl group can also affect its physical and chemical properties, making it distinct from other similar compounds .

Properties

CAS No.

857440-20-1

Molecular Formula

C13H13BrN2

Molecular Weight

277.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.